tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate” is an organic compound with the chemical formula C24H34N4O2. It is also known as “tert-Butyl (1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate” and has a molecular weight of 247.29 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate” consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . The SMILES string for this compound isCC(C)(C)OC(=O)NCc1ccnc2[nH]ccc12
.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of chemical compounds similar to tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate, involving starting tert-butyl 4-oxopiperidine-1-carboxylate, are essential steps in the development of Schiff base compounds for potential applications. These compounds are synthesized and characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR, and X-ray crystallographic analysis, which helps in understanding their molecular and crystal structure. This process is critical for creating compounds with potential applications in various fields, including drug discovery and material science (Çolak, Karayel, Buldurun, & Turan, 2021).
Asymmetric Synthesis
Research into the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which includes tert-butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate derivatives, has demonstrated practical methodologies for achieving high yields and enantiomeric excess. This approach is significant for the efficient production of chiral compounds, which are valuable in pharmaceuticals and agrochemicals. The process involves a nitrile anion cyclization strategy, showcasing the potential for creating complex molecules with high stereochemical purity, demonstrating the compound's relevance in synthetic organic chemistry (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Water Oxidation Catalysis
The compound's derivatives have been explored for their role in catalyzing water oxidation, a critical reaction for energy conversion and storage processes. Research involving structurally related complexes has shown that these compounds can facilitate oxygen evolution reactions, indicating potential applications in renewable energy technologies, such as artificial photosynthesis and solar fuel production (Zong & Thummel, 2005).
Intermediates for Anticancer Drugs
Tert-butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate and its derivatives serve as important intermediates in the synthesis of small molecule anticancer drugs. The development of synthetic methods for such intermediates, showcasing high yields and confirming their structure through NMR, plays a crucial role in the pharmaceutical industry's efforts to develop new anticancer therapies. These intermediates are foundational for creating drugs targeting various cancer types, underscoring their significance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).
properties
IUPAC Name |
tert-butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-10-7-14(8-11-19)20-12-6-13-5-4-9-18-15(13)20/h4-6,9,12,14H,7-8,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVJPQOJARXCBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678020 | |
Record name | tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate | |
CAS RN |
1093759-55-7 | |
Record name | tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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